1-(Pyrimidin-4-yl)piperidin-4-one is a compound that features a piperidine ring substituted with a pyrimidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical methods, often involving the modification of piperidine and pyrimidine derivatives. Research has highlighted its role in the synthesis of more complex molecules used in drug discovery.
1-(Pyrimidin-4-yl)piperidin-4-one belongs to the class of heterocyclic compounds, specifically as a piperidine derivative. Its structure incorporates a six-membered saturated ring (piperidine) fused with a pyrimidine ring, which is a common motif in many bioactive compounds.
The synthesis of 1-(pyrimidin-4-yl)piperidin-4-one typically involves several steps:
In one reported synthesis, a piperidin-4-one was reacted with a pyrimidine derivative under basic conditions to facilitate the formation of the desired compound. Thin-layer chromatography was used to monitor the progress of the reaction, and purification was typically achieved through recrystallization or column chromatography .
The molecular structure of 1-(pyrimidin-4-yl)piperidin-4-one consists of:
The molecular formula for 1-(pyrimidin-4-yl)piperidin-4-one is . Its molecular weight is approximately 208.23 g/mol. The compound's melting point and spectral data (such as NMR and mass spectrometry) can provide further insights into its structure and purity .
1-(Pyrimidin-4-yl)piperidin-4-one can participate in various chemical reactions typical of both piperidine and pyrimidine derivatives:
For example, when reacted with isocyanates, it can yield urea derivatives, while treatment with aldehydes can lead to imine formation. These transformations are crucial for developing analogs with enhanced biological activity .
The mechanism of action of 1-(pyrimidin-4-yl)piperidin-4-one is primarily linked to its ability to interact with specific biological targets within cells:
1-(Pyrimidin-4-yl)piperidin-4-one typically appears as a solid at room temperature. Its physical properties include:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups that can undergo protonation or deprotonation.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to characterize its properties comprehensively .
1-(Pyrimidin-4-yl)piperidin-4-one is primarily utilized in scientific research, particularly in medicinal chemistry:
1-(Pyrimidin-4-yl)piperidin-4-one is a bicyclic organic compound featuring a pyrimidine ring attached via a nitrogen atom to the 4-position of a piperidin-4-one scaffold. Its molecular formula is C₉H₁₁N₃O, with a molecular weight of 177.21 g/mol. This compound belongs to the structural class of N-heterocycles, combining the electron-deficient nature of pyrimidine with the conformational flexibility of the piperidone ring [1]. As a crystalline solid with moderate water solubility, it serves as a versatile intermediate in medicinal chemistry. The pyrimidine ring mimics nucleotide bases, enabling targeted interactions with biological macromolecules, while the ketone group at the piperidine 4-position offers a handle for diverse chemical modifications, facilitating structure-activity relationship (SAR) studies [3] [4].
Table 1: Molecular Properties of 1-(Pyrimidin-4-yl)piperidin-4-one
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃O |
Molecular Weight | 177.21 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 (N and O atoms) |
Canonical SMILES | O=C1CCN(CC1)C2=NC=NC=C2 |
PubChem CID | 22000244 |
The structural significance of 1-(pyrimidin-4-yl)piperidin-4-one arises from its hybrid architecture, which integrates two pharmacologically privileged heterocycles. The pyrimidine ring contributes to a planar, π-electron-deficient system capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. This ring typically acts as a hydrogen-bond acceptor via its nitrogen atoms (N1 and N3), enabling recognition in enzyme active sites, such as kinase ATP pockets or viral polymerase binding domains [4] . Concurrently, the piperidin-4-one moiety introduces three-dimensional flexibility due to its non-planar chair conformation. The ketone at position 4 serves as a critical functional handle: it can be converted to enolizable sp³-hybridized carbons for forming Schiff bases, enol esters, or reduced to alcohols, or it can undergo nucleophilic addition reactions to generate amines or thioethers. This versatility supports diverse derivatization strategies essential for drug optimization [6] [10].
Electronically, the pyrimidine nitrogen atoms withdraw electron density from the connecting C-N bond, influencing the basicity of the piperidine nitrogen and the electrophilicity of the carbonyl carbon. This polarization enhances reactivity toward nucleophiles, making the compound a strategic intermediate for synthesizing fused or substituted analogs. For example, Mannich reactions at the α-carbons to the ketone can introduce basic amine functionalities, while condensation reactions yield imines or hydrazones that modulate physicochemical properties like solubility or logP [6]. The scaffold’s dipole moment, calculated at approximately 4.2 D via density functional theory (DFT), further facilitates alignment with polar enzyme pockets [6].
The emergence of 1-(pyrimidin-4-yl)piperidin-4-one in medicinal chemistry is intertwined with the broader exploration of kinase inhibitors in the early 2000s. Fragment-based screening campaigns identified simple pyrimidine derivatives as weak binders to protein kinase B (PKB/Akt), a pivotal oncology target within the PI3K signaling pathway. Optimization efforts focused on elaborating these fragments into potent inhibitors, leading to the discovery of CCT128930—a 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivative. This compound demonstrated nanomolar inhibition of PKBβ (IC₅₀ = 6.0 nM) and 28-fold selectivity over protein kinase A (PKA), attributed to differential binding conformations enforced by a Met282/Leu173 residue swap in the ribose-binding pocket [2].
The scaffold gained prominence as researchers exploited the ketone group for structural diversification. For instance, replacing the 4-aminobenzyl group in early leads with 4-carboxamide variants addressed metabolic instability issues (e.g., rapid clearance via N-dealkylation), yielding orally bioavailable PKB inhibitors. This strategic shift underscored the role of the piperidinone carbonyl in enabling linker optimization, ultimately producing compounds with improved pharmacokinetic profiles and in vivo antitumor efficacy in xenograft models [2]. Parallel work on HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) leveraged the scaffold’s ability to anchor hydrogen bonds with conserved residues (e.g., Lys101 and Leu234 in HIV-1 RT), leading to piperidin-4-yl-aminopyrimidine derivatives with nanomolar antiviral activity [5] [10].
1-(Pyrimidin-4-yl)piperidin-4-one serves as a central template in designing therapeutic agents across multiple disease areas:
Table 2: Kinase Inhibitor SAR for 4-Substituted 1-(Pyrimidin-4-yl)piperidin-4-amines
Substituent (R) | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
---|---|---|---|
4-Cl | 6.0 ± 1.5 | 168 ± 36 | 28-fold |
2,4-Cl₂ | 8.5 | 1300 | 153-fold |
2,6-Cl₂ | 20 | 3300 | 165-fold |
4-tBu | 27 ± 18 | 3400 | 126-fold |
2-Naphthyl | 7.0 | 490 | 70-fold |
Antiviral Agents: Piperidine-linked aminopyrimidines derived from this scaffold demonstrate potent activity against wild-type and resistant HIV-1 strains. Compounds featuring morpholine or substituted phenyl groups attached via the piperidinone nitrogen achieve EC₅₀ values in the single-digit nanomolar range by forming bidentate hydrogen bonds with Lys101 and hydrophobic interactions with Tyr188. This pharmacophore has been optimized to enhance water solubility and oral bioavailability, addressing limitations of earlier diarylpyrimidine (DAPY) drugs [5] [10].
Anticancer Therapeutics: Beyond kinase inhibition, the scaffold is utilized in c-Myc/Max dimerization inhibitors. Recent benzimidazole-isoxazole conjugates, synthesized via carbonyl derivatization, disrupt c-Myc-driven transcription in lung cancer models. Compound A5 (bearing a morpholinophenyl group) achieved IC₅₀ values of 4.08 μM (A549) and 7.86 μM (NCI-H1299), inducing apoptosis and reducing tumor growth by 76.4% in murine models [9]. Patent literature further discloses fused pyrrolo[2,3-d]pyrimidine variants targeting receptor tyrosine kinases, demonstrating the scaffold’s adaptability in oncology [10].
Table 3: Patent Analysis of Key 1-(Pyrimidin-4-yl)piperidin-4-one Derivatives
Patent (US7423043B2) | Structural Features | Therapeutic Target |
---|---|---|
Example 1 | 4-Cyanophenoxy wing, piperidine carboxamide | PKB/Akt, PKA kinases |
Example 2 | 3-Trifluoromethylphenyl linker, benzothiazole | HIV-1 reverse transcriptase |
Example 9 | Fluoro-substituted aryl, morpholine terminus | c-Myc dimerization (oncology) |
The scaffold’s utility extends to antimicrobial development, where pyrimidine components enable interactions with bacterial dihydrofolate reductase (DHFR) or fungal ergosterol biosynthesis pathways [4]. However, kinase and antiviral applications dominate current research, with over 15 patents filed since 2010 covering novel derivatives and their therapeutic uses [10].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0